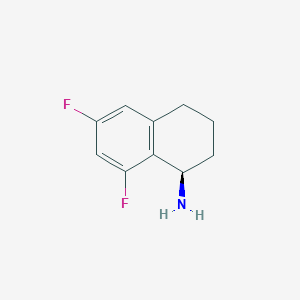
(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions on the naphthalene ring, and an amine group at the 1 position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the naphthalene ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure. This step can be carried out using hydrogenation catalysts like palladium on carbon under hydrogen gas.
Amination: Introduction of the amine group at the 1 position. This can be achieved through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production of ®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient fluorination and hydrogenation processes, as well as automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of ®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The amine group can participate in hydrogen bonding and other electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the ®-compound, with different spatial arrangement and potentially different biological activity.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. The presence of fluorine atoms also imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain targets.
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(1R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2/t9-/m1/s1 |
InChI Key |
GTZDIEIDYINPIO-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


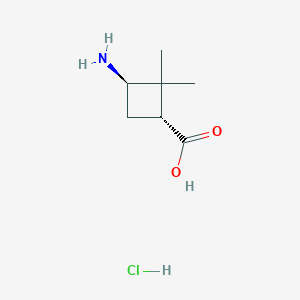


![5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)
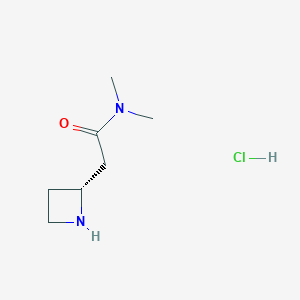

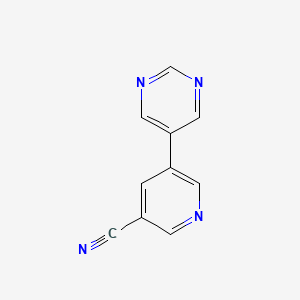
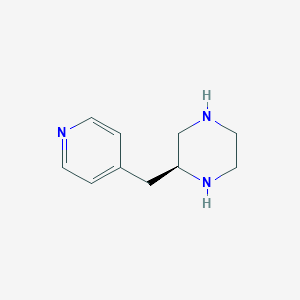

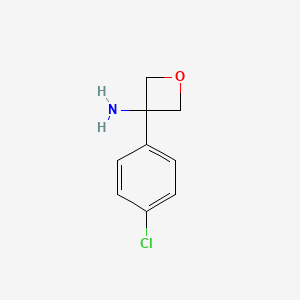
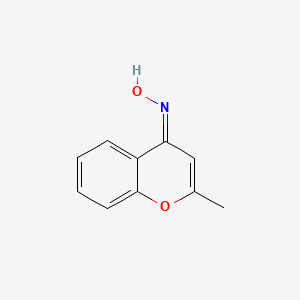
![Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B11911999.png)
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)

